molecular formula C9H11NO2 B052950 Ethyl 3-pyridylacetate CAS No. 39931-77-6

Ethyl 3-pyridylacetate

Cat. No.: B052950
CAS No.: 39931-77-6
M. Wt: 165.19 g/mol
InChI Key: RPWXYCRIAGBAGY-UHFFFAOYSA-N
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Description

Cobalt chloride is an inorganic compound with the chemical formula CoCl₂. It is a salt of cobalt and chlorine and exists in several hydrated forms, the most common being the hexahydrate (CoCl₂·6H₂O), which appears as pink crystals. The anhydrous form is blue, while the dihydrate is purple. Cobalt chloride is widely used in laboratories and has various industrial applications .

Scientific Research Applications

Cobalt chloride has numerous applications in scientific research:

    Chemistry: Used as a precursor to other cobalt compounds and in the synthesis of coordination complexes.

    Biology: Acts as a hypoxia-mimicking agent in cell culture studies, stabilizing hypoxia-inducible factor 1α (HIF-1α) and simulating low oxygen conditions.

    Medicine: Investigated for its potential in cancer therapy due to its ability to induce hypoxia-like conditions.

    Industry: Used in humidity indicators, electroplating, and as a catalyst in various chemical reactions .

Safety and Hazards

Ethyl 3-pyridylacetate is considered hazardous. It is irritating to eyes, respiratory system, and skin . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective equipment . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt chloride can be synthesized through several methods. One common laboratory method involves the reaction of cobalt metal with chlorine gas:

Co+Cl2CoCl2\text{Co} + \text{Cl}_2 \rightarrow \text{CoCl}_2 Co+Cl2​→CoCl2​

Alternatively, cobalt oxide or cobalt carbonate can be dissolved in hydrochloric acid to produce cobalt chloride:

CoO+2HClCoCl2+H2O\text{CoO} + 2\text{HCl} \rightarrow \text{CoCl}_2 + \text{H}_2\text{O} CoO+2HCl→CoCl2​+H2​O

CoCO3+2HClCoCl2+CO2+H2O\text{CoCO}_3 + 2\text{HCl} \rightarrow \text{CoCl}_2 + \text{CO}_2 + \text{H}_2\text{O} CoCO3​+2HCl→CoCl2​+CO2​+H2​O

Industrial Production Methods: Industrially, cobalt chloride is produced by treating cobalt ores with hydrochloric acid, followed by crystallization to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions: Cobalt chloride undergoes various chemical reactions, including:

    Oxidation: Cobalt chloride can be oxidized to form cobalt(III) chloride.

    Reduction: It can be reduced back to cobalt metal using reducing agents like hydrogen gas.

    Substitution: Cobalt chloride can undergo ligand exchange reactions, where chloride ions are replaced by other ligands such as ammonia or water.

Common Reagents and Conditions:

    Oxidation: Using oxidizing agents like chlorine gas or potassium permanganate.

    Reduction: Using hydrogen gas or other reducing agents.

    Substitution: Using ligands like ammonia in aqueous solutions.

Major Products:

Comparison with Similar Compounds

Cobalt chloride can be compared with other cobalt halides such as cobalt fluoride (CoF₂), cobalt bromide (CoBr₂), and cobalt iodide (CoI₂). These compounds share similar chemical properties but differ in their physical appearance and specific applications:

    Cobalt Fluoride (CoF₂): Pink solid, used in fluorination reactions.

    Cobalt Bromide (CoBr₂): Green solid, used in organic synthesis.

    Cobalt Iodide (CoI₂): Blue-black solid, used in various chemical reactions.

Cobalt chloride is unique due to its widespread use as a humidity indicator and its role in hypoxia research .

Properties

IUPAC Name

ethyl 2-pyridin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWXYCRIAGBAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192984
Record name 3-Pyridineacetic acid, ethyl ester
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39931-77-6
Record name 3-Pyridineacetic acid, ethyl ester
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Record name 3-Pyridineacetic acid, ethyl ester
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Record name Ethyl 3-pyridylacetate
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Record name 3-Pyridineacetic acid, ethyl ester
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Record name Ethyl 3-pyridylacetate
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Record name ETHYL 3-PYRIDYLACETATE
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Synthesis routes and methods

Procedure details

To a solution of 3-pyridylacetic acid hydrochloride (40 g, 230.41 mmol) in ethanol (90 mL) was added sulfuric acid (73 g, 744.3 mmole, 98%) under N2. The reaction mixture was refluxed for 4 h, then cooled to rt. Ammonium hydroxide (250 mL, 25%) was added and extracted with DCM (500 mL) twice, dried over sodium sulfate, concentrated to afford the title product (33 g),
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Ethyl 3-pyridylacetate useful in organic synthesis?

A1: this compound possesses an active methylene group, making it susceptible to reactions with various electrophiles. [, , ] This allows for the introduction of diverse substituents at the alpha position, broadening its synthetic utility. For instance, it reacts with carbon disulfide under basic conditions, leading to ketene dithioacetals, which can be further transformed into substituted thiophenes. []

Q2: Can you provide an example of this compound's application in medicinal chemistry?

A2: Certainly! this compound plays a key role in synthesizing potent and selective PDE4 inhibitors like L-869,298. [] The lithium enolate of this compound N-oxide undergoes an intriguing displacement reaction with a chiral aryl-heteroaryl secondary tosylate. This reaction proceeds with inversion of configuration, offering a route to synthesize chiral trisubstituted methanes, essential building blocks for the target inhibitor. []

Q3: Are there any reported transformations of this compound leading to heterocyclic systems?

A3: Yes, researchers have successfully utilized this compound in the synthesis of 3-vinylpiperidine. [] This highlights the potential of this compound as a starting material for accessing diverse heterocyclic scaffolds, which hold significant importance in medicinal chemistry.

Q4: Can you elaborate on the reaction of this compound with ethyl phenylpropiolate?

A4: Under basic conditions, this compound condenses with ethyl phenylpropiolate to yield ethyl 3,5-diphenyl-4-carbethoxy-6-(3-pyridyl)salicylate. [] This reaction exemplifies the compound's ability to participate in condensation reactions, leading to highly substituted aromatic compounds with potential biological activity.

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